molecular formula C13H18N2S B2958302 N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 281211-67-4

N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2958302
CAS No.: 281211-67-4
M. Wt: 234.36
InChI Key: VJEDVPVTGUVRRI-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2,6-dimethylphenyl group attached to a 4,5-dihydrothiazole ring with additional 4,4-dimethyl substitutions. The 2,6-dimethylphenyl substituent is a common motif in agrochemicals and pharmaceuticals, often associated with improved lipophilicity and target binding .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-9-6-5-7-10(2)11(9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDVPVTGUVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(CS2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,6-dimethylaniline with appropriate thiazole precursors under controlled conditions. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by cyclization to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to ensure consistent reaction conditions . The process is designed to be cost-effective and scalable, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Substituents on Aromatic Ring Functional Groups/Modifications Reported Applications/Activities Reference
Target Compound 4,5-dihydrothiazol-2-amine 2,6-dimethylphenyl 4,4-dimethyl on dihydrothiazole Not explicitly reported
N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine Thiazol-2-amine 2,4,6-trimethylphenyl Fully aromatic thiazole Antifungal, antibacterial
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Alanine derivative 2,6-dimethylphenyl Methoxyacetyl and methyl ester Systemic fungicide
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloroacetamide 2,6-dimethylphenyl Chloroacetamide and pyrazolylmethyl Herbicide
N-[2-(2,4-dichlorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine 4,5-dihydrothiazol-2-amine 2,4-dichlorophenethyl Ethyl linker with dichlorophenyl Not explicitly reported
Key Observations:

Aromatic Substituent Variations :

  • The 2,6-dimethylphenyl group is shared with Metalaxyl and Metazachlor, which are agrochemicals. This substitution likely enhances steric bulk and lipophilicity, favoring membrane penetration in biological systems .
  • In contrast, N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine has an additional 4-methyl group, which may increase steric hindrance and alter binding interactions in antifungal applications .

Core Structure Differences :

  • The target compound’s 4,5-dihydrothiazole ring with 4,4-dimethyl groups introduces conformational rigidity compared to fully aromatic thiazoles. This could affect electronic properties and metabolic stability.
  • Metalaxyl and Metazachlor feature acetamide or alanine-based backbones instead of thiazole rings, highlighting divergent modes of action (e.g., inhibition of fungal RNA polymerase vs. herbicide acetolactate synthase inhibition) .

The methoxyacetyl group in Metalaxyl contributes to its systemic fungicidal properties by improving translocation within plant tissues .

Biological Activity

N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂S
  • Molecular Weight : 234.36 g/mol
  • CAS Number : 281211-67-4

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A series of thiazole compounds demonstrated potent antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances antimicrobial efficacy .
  • Specifically, this compound was found to exhibit comparable activity to standard antibiotics such as norfloxacin in certain assays .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties:

  • Compounds with thiazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC₅₀ values lower than those of established chemotherapeutic agents like doxorubicin .
  • The compound's structure suggests that modifications in the thiazole ring can significantly impact its cytotoxic effects against various cancer cell lines .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is another area of interest:

  • Some thiazole-based compounds have been reported to effectively reduce seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard treatments.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Standard (Norfloxacin)16E. coli
N-(2,6-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-am64S. aureus
Standard (Penicillin)32S. aureus

Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazole derivatives on human cancer cell lines:

CompoundCell LineIC₅₀ (µM)
N-(2,6-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amA43115
DoxorubicinA43120
N-(2-methylphenyl)-thiazole derivativeHeLa10

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